![molecular formula C15H14O2 B1608334 1-[4-(3-Methoxyphenyl)phenyl]ethanone CAS No. 76650-30-1](/img/structure/B1608334.png)
1-[4-(3-Methoxyphenyl)phenyl]ethanone
Vue d'ensemble
Description
“1-[4-(3-Methoxyphenyl)phenyl]ethanone” is a chemical compound with the molecular formula C15H14O2 . It is also known as "4’-(Benzyloxy) acetophenone" .
Molecular Structure Analysis
The molecular structure of “1-[4-(3-Methoxyphenyl)phenyl]ethanone” consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C15H14O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 .
Applications De Recherche Scientifique
Application 1: Probing Tool for SOCE Assays
- Summary of Application : SKF-96365 is used as a probing tool for Store-Operated Calcium Entry (SOCE) assays. Variations in cytoplasmic Ca2+ concentration play an important role in mediating fundamental biological activities for cell proliferation, differentiation, apoptosis, and gene expression .
- Methods of Application : SKF-96365 was synthesized in four steps with an overall yield of 9%. The structure of SKF-96365 was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
- Results or Outcomes : SKF-96365 inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner .
Application 2: Luminescent Materials
- Summary of Application : The compound is used in the development of molecular crystalline materials with tunable luminescent properties. These materials have potential applications in the next generation of photofunctional materials .
- Methods of Application : The compound is used to develop co-crystals with acetic acid and malonic acid. The resulting co-crystals exhibit fluorescence peaks centered at 478 and 497 nm .
- Results or Outcomes : The co-crystals exhibit fluorescence peaks that are red-shifted and broader than the emission .
Application 3: Fragrance and Flavoring
- Summary of Application : A related compound, Acetanisole, which has a similar methoxyphenyl functional group, is used as a fragrance and a flavoring in food .
- Methods of Application : It is added to food and perfumes to give a sweet, floral, and slightly musky aroma .
- Results or Outcomes : It enhances the sensory experience of food and perfumes .
Application 4: Organic Photofunctional Crystals
- Summary of Application : The compound is used in the development of organic photofunctional crystals. These crystals have potential applications in the next generation of photofunctional materials .
- Methods of Application : The compound is used to develop co-crystals with acetic acid and malonic acid. The resulting co-crystals exhibit fluorescence peaks centered at 478 and 497 nm .
- Results or Outcomes : The co-crystals exhibit fluorescence peaks that are red-shifted and broader than the emission .
Application 5: Probing Tool for SOCE Assays
- Summary of Application : A related compound, “1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride”, also known as SKF-96365, was synthesized in four steps with an overall yield of 9%. The structure of SKF-96365 was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
- Methods of Application : SKF-96365 was used as a probing tool for Store-Operated Calcium Entry (SOCE) assays .
- Results or Outcomes : SKF-96365 inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner .
Propriétés
IUPAC Name |
1-[4-(3-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)12-6-8-13(9-7-12)14-4-3-5-15(10-14)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINJTUZMQGRYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391867 | |
| Record name | 1-(3'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyphenyl)phenyl]ethanone | |
CAS RN |
76650-30-1 | |
| Record name | 1-(3′-Methoxy[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76650-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



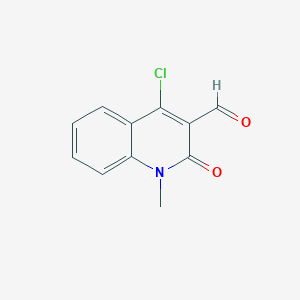

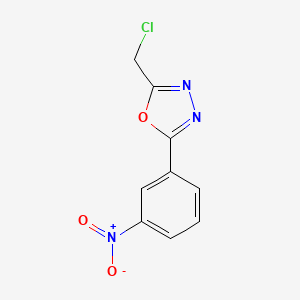
![3-[4-(Trifluoromethyl)phenyl]pentanedioic acid](/img/structure/B1608258.png)
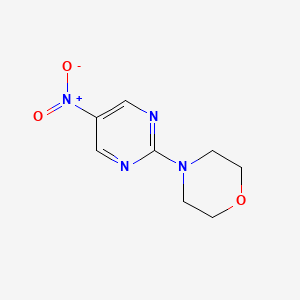
![5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1608260.png)
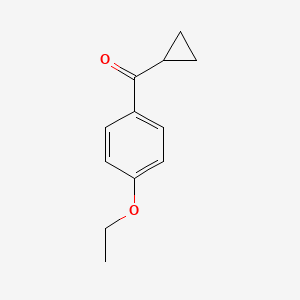
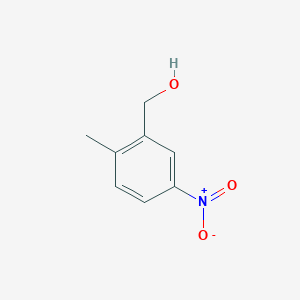
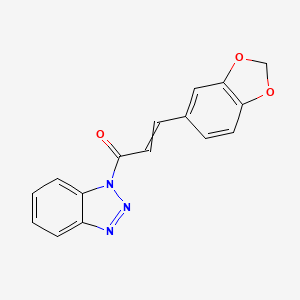
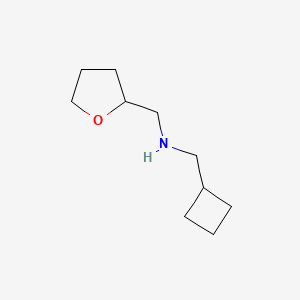
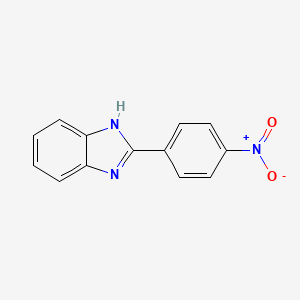

![8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine](/img/structure/B1608272.png)
